3-(2-Carboethoxyphenyl)-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

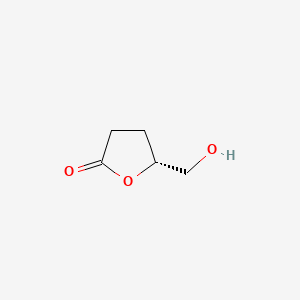

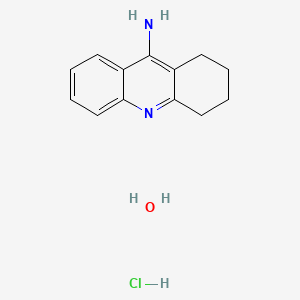

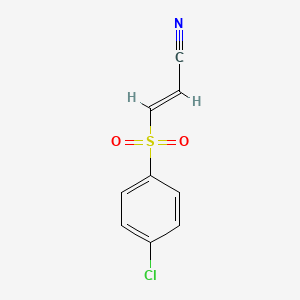

“3-(2-Carboethoxyphenyl)-1-propene” is a chemical compound with the CAS Number: 372510-69-5 . Its IUPAC name is ethyl 2-allylbenzoate . It has a molecular weight of 190.24 and is typically in the form of a yellow oil .

Molecular Structure Analysis

The InChI code for “3-(2-Carboethoxyphenyl)-1-propene” is 1S/C12H14O2/c1-3-7-10-8-5-6-9-11 (10)12 (13)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

As mentioned earlier, “3-(2-Carboethoxyphenyl)-1-propene” is typically in the form of a yellow oil . It has a molecular weight of 190.24 .

Aplicaciones Científicas De Investigación

Catalysts for Propene Production

Formation and Propagation on WO3 Catalysts : Studies have investigated the formation of active sites on WO3 catalysts for propene production through olefin metathesis. The process involves the formation of W-carbene active sites on WO3 surfaces, leading to improved catalysts for propene production from ethene and 2-butene (Cheng & Lo, 2012); (Cheng & Lo, 2015).

Molybdena Catalysts : Research on MoOx/SBA-15 catalysts highlighted their role in propene metathesis. Only a small fraction of Mo atoms transform into active carbene sites, indicating the selective nature of these catalysts in propene production processes (Amakawa et al., 2015).

Nickel-Organic Mediators in Electrochemical Synthesis : A study on the electrochemical synthesis of carboxylic acids from alkenes using nickel-organic mediators explores an innovative approach to utilizing propene and other alkenes for synthesizing valuable chemical products (Bringmann & Dinjus, 2001).

Catalytic Conversion and Selectivity

One-Step Formation of Propene from Ethene or Ethanol : Nickel ion-loaded mesoporous silica catalysts have been shown to facilitate the one-step conversion of ethene to propene, highlighting a promising route for increasing propene production from available feedstocks (Iwamoto, 2011).

Modification of Catalysts for Propene Selectivity : Studies on WO3/SiO2 catalysts modified with NaOH demonstrate the influence of acidity on propene production, with adjustments leading to increased selectivity and reduced by-products formation (Maksasithorn et al., 2014).

Propiedades

IUPAC Name |

ethyl 2-prop-2-enylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZASWGDPLVFHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432810 |

Source

|

| Record name | 3-(2-Carboethoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Carboethoxyphenyl)-1-propene | |

CAS RN |

372510-69-5 |

Source

|

| Record name | 3-(2-Carboethoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)

![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)